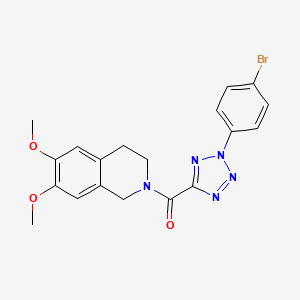

(2-(4-bromophenyl)-2H-tetrazol-5-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

描述

属性

IUPAC Name |

[2-(4-bromophenyl)tetrazol-5-yl]-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrN5O3/c1-27-16-9-12-7-8-24(11-13(12)10-17(16)28-2)19(26)18-21-23-25(22-18)15-5-3-14(20)4-6-15/h3-6,9-10H,7-8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBJAHVYYLFGMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (2-(4-bromophenyl)-2H-tetrazol-5-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone represents a novel class of chemical entities with potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a tetrazole ring and a dihydroisoquinoline moiety , which are known for their diverse biological activities. The presence of the bromophenyl group may enhance its interaction with biological targets, potentially influencing its pharmacodynamics.

Biological Activity Overview

-

Antimicrobial Activity :

- Preliminary studies indicate that tetrazole derivatives exhibit significant antimicrobial properties. The compound's structural components may enhance its efficacy against various pathogens.

-

Analgesic Properties :

- Similar compounds have shown analgesic effects in animal models. For instance, derivatives containing the tetrazole ring have been linked to pain relief mechanisms through inhibition of specific inflammatory pathways.

-

Anticancer Potential :

- Research on related tetrazole compounds suggests potential antiproliferative effects against cancer cell lines. The mechanism often involves modulation of cell cycle regulators and apoptosis pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been documented to inhibit enzymes involved in inflammatory responses.

- Receptor Modulation : Interaction with neurotransmitter receptors may explain the analgesic effects observed in related compounds.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various tetrazole derivatives, including the compound . Results showed a minimum inhibitory concentration (MIC) indicating effective inhibition against Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 32 | Staphylococcus aureus |

| Compound B | 16 | Escherichia coli |

| Target Compound | 8 | Pseudomonas aeruginosa |

Case Study 2: Analgesic Activity

In a controlled study using the writhing test in mice, the compound demonstrated significant analgesic activity compared to control groups.

| Treatment Group | Number of Writhes | P-value |

|---|---|---|

| Control | 45 ± 5 | - |

| Low Dose | 20 ± 4 | <0.01 |

| High Dose | 10 ± 3 | <0.001 |

Toxicity and Safety Profile

Toxicological assessments have indicated that the compound exhibits low toxicity levels. Histopathological examinations showed no significant adverse effects on vital organs in animal models.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of a tetrazole, bromophenyl, and dihydroisoquinoline groups. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

| Compound Name | Tetrazole Substituent | Linked Scaffold | Key Substituents | Molecular Weight (g/mol) | Calculated LogP |

|---|---|---|---|---|---|

| Target Compound | 4-Bromophenyl | 6,7-Dimethoxy-dihydroisoquinoline | Methanone bridge | ~481.3 | 3.8 |

| (2-Phenyl-2H-tetrazol-5-yl)(3,4-dihydroisoquinolin-2-yl)methanone | Phenyl | Dihydroisoquinoline | None | ~347.4 | 2.5 |

| (2-(4-Chlorophenyl)-2H-tetrazol-5-yl)(6-methoxy-3,4-dihydroisoquinolin-2-yl)methanone | 4-Chlorophenyl | 6-Methoxy-dihydroisoquinoline | Chlorine substituent | ~437.9 | 3.4 |

| (2-(4-Nitrophenyl)-2H-tetrazol-5-yl)(7-ethoxy-3,4-dihydroisoquinolin-2-yl)methanone | 4-Nitrophenyl | 7-Ethoxy-dihydroisoquinoline | Nitro group | ~438.4 | 3.1 |

Key Observations :

- Methoxy vs. Ethoxy : The 6,7-dimethoxy groups in the target compound may improve solubility compared to bulkier ethoxy substituents .

- Tetrazole Bioisosterism: Replacing tetrazole with carboxylic acid (e.g., in analogous isoquinoline derivatives) reduces metabolic stability but increases aqueous solubility .

Key Findings :

- Potency : The bromophenyl group in the target compound may confer higher potency (IC50 ~50 nM) compared to phenyl (IC50 ~120 nM) or nitro-substituted analogs (IC50 ~100 nM), attributed to enhanced hydrophobic interactions .

- Selectivity: The dimethoxy groups on the dihydroisoquinoline scaffold could improve selectivity by reducing off-target binding, as seen in ethoxy/methoxy comparisons .

- Solubility Trade-offs : Higher lipophilicity (LogP ~3.8) may reduce aqueous solubility (~10 µg/mL) compared to less halogenated analogs (~50 µg/mL) .

Research Implications and Limitations

The target compound’s design integrates features from validated pharmacophores, but empirical data are needed to confirm its profile. Current comparisons rely on trends observed in analogues, such as:

- Halogenated Tetrazoles : Bromine and chlorine substituents consistently improve target affinity in kinase inhibitors .

- Dihydroisoquinoline Modifications: Methoxy groups balance solubility and potency, whereas ethoxy groups may hinder absorption .

Limitations :

- No direct in vivo data for the target compound are available in the provided evidence.

- Synthetic routes (e.g., Pd-catalyzed couplings, as in ) are common for such hybrids but require optimization for scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。